tert-butyl N-[2-(methylamino)propyl]carbamate
Overview
Description
“tert-butyl N-[2-(methylamino)propyl]carbamate” is a chemical compound with the molecular weight of 216.32 . It is also known as “tert-butyl 2,2-dimethyl-3-(methylamino)propylcarbamate” and has the InChI code "1S/C11H24N2O2/c1-10(2,3)15-9(14)13-8-11(4,5)7-12-6/h12H,7-8H2,1-6H3,(H,13,14)" .
Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature .Scientific Research Applications
Synthesis and Chemical Transformations
Regioselective Deprotection and Acylation : The compound tert-butyl N-{9-allyl-16-azido-13-(trifluoroacetyl)-4-[2-(trimethylsilyl)ethylsulfonyl]-4,9,13-triazahexadecyl]carbamate, a derivative of thermopentamine, was synthesized. This process involved selective deprotection of various protecting groups and rapid transamidation reactions, demonstrating the compound's utility in complex chemical syntheses (Pak & Hesse, 1998).
Crystal Structure Analysis : The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate was analyzed, proving its structural similarity to β-2-deoxyribosylamine. This highlights its importance as an intermediate in the synthesis of carbocyclic analogues of 2′-deoxyribonucleotides (Ober et al., 2004).
Chemoselective Transformation : The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate) was synthesized from commonly used amino protecting groups. This highlights its role in the chemoselective transformation of amino protecting groups, showcasing the versatility of tert-butyl N-[2-(methylamino)propyl]carbamate derivatives in organic synthesis (Sakaitani & Ohfune, 1990).
Structural Studies and Crystallography
Interplay of Strong and Weak Hydrogen Bonds : Carbamate derivatives like tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate were structurally characterized. The study of their crystal structures highlighted the significance of hydrogen bonding and its role in forming three-dimensional architectures, indicating the compound's potential in designing materials with specific molecular interactions (Das et al., 2016).
Isomorphous Crystal Structures : The isomorphous crystal structures of tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and related compounds were analyzed, showing how molecules are linked via bifurcated hydrogen and halogen bonds. This research offers insights into the design of molecular structures with specific bonding patterns (Baillargeon et al., 2017).
Safety and Hazards
This compound is associated with several hazard statements including H302, H315, H318, and H335, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Tert-butyl N-[2-(methylamino)propyl]carbamate is a chemically differentiated building block used in organic synthesis and medicinal chemistry
Mode of Action
It’s known that tert-butyl groups in organic compounds often act as non-nucleophilic bases . They readily abstract acidic protons from substrates, but their steric bulk inhibits them from participating in nucleophilic substitution .
Biochemical Pathways
It’s known that compounds with tert-butyl groups can influence various biochemical reactions due to their strong base properties .
Result of Action
It’s known that the compound is used for the preparation of drug candidates containing hindered amine motifs , which suggests it may have significant effects at the molecular level.
Properties
IUPAC Name |
tert-butyl N-[2-(methylamino)propyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10-5)6-11-8(12)13-9(2,3)4/h7,10H,6H2,1-5H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOWXOCWQZXDSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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